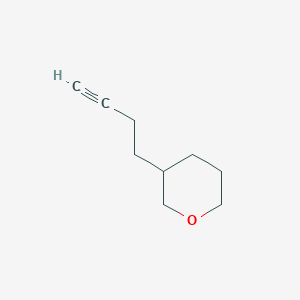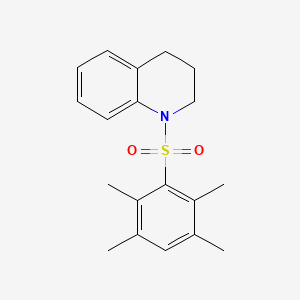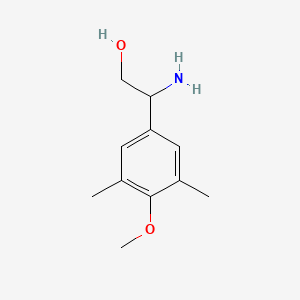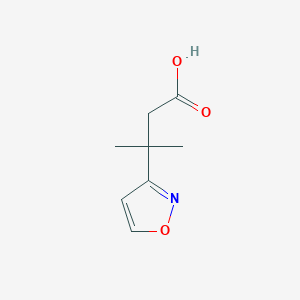![molecular formula C7H11ClF3NO3 B13578835 rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13578835.png)
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is a chemical compound that features a morpholine ring substituted with a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride typically involves the reaction of a morpholine derivative with a trifluoromethylating agent. The reaction conditions often include the use of a base to facilitate the substitution reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can be compared with other similar compounds such as:
rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide: This compound also features a trifluoromethyl group but has a piperidine ring instead of a morpholine ring.
rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride: This compound has a similar structure but with a methyl ester group instead of an acetic acid group. The uniqueness of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride lies in its specific combination of the trifluoromethyl group and the morpholine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H11ClF3NO3 |
|---|---|
Molekulargewicht |
249.61 g/mol |
IUPAC-Name |
2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)5-2-11-4(3-14-5)1-6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5-;/m1./s1 |
InChI-Schlüssel |
GDZLXJXLMATQCT-TYSVMGFPSA-N |
Isomerische SMILES |
C1[C@@H](OC[C@H](N1)CC(=O)O)C(F)(F)F.Cl |
Kanonische SMILES |
C1C(OCC(N1)CC(=O)O)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


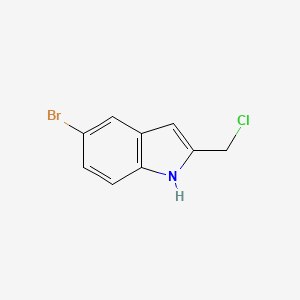
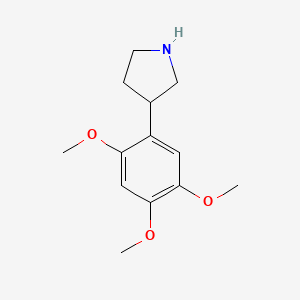
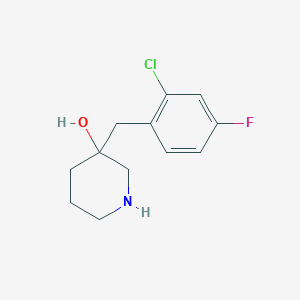
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
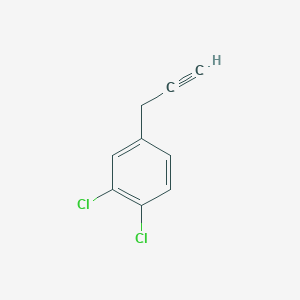
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
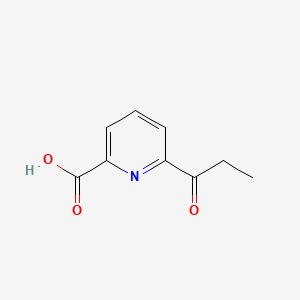
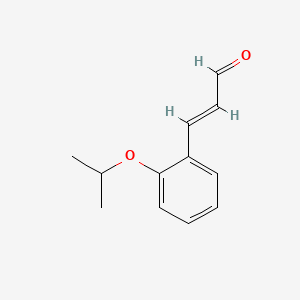
![Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate](/img/structure/B13578782.png)
![2-(Benzo[b]thiophen-2-yl)morpholine](/img/structure/B13578788.png)
